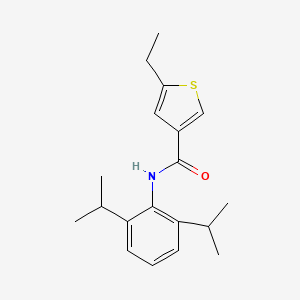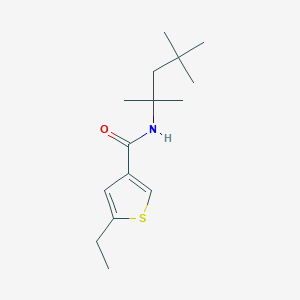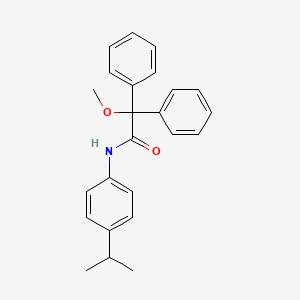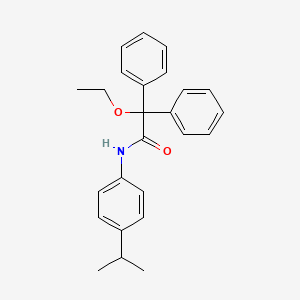![molecular formula C22H24N2O2S B4265104 N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide](/img/structure/B4265104.png)
N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide
描述
N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as LMTX and is a member of the thiazolylbenzamide class of compounds. In
作用机制
LMTX binds to tau protein and stabilizes its structure, preventing its aggregation into neurofibrillary tangles. LMTX also promotes the clearance of tau protein from the brain by enhancing the activity of microglia, which are immune cells that remove damaged or abnormal proteins. LMTX has been shown to reduce the levels of soluble and insoluble tau protein in the brain, which is a promising therapeutic target for neurological disorders.
Biochemical and Physiological Effects:
LMTX has been shown to have a favorable safety profile in animal studies and clinical trials. It is well-tolerated and does not produce significant side effects. LMTX has been shown to cross the blood-brain barrier and accumulate in the brain, where it exerts its therapeutic effects. LMTX has been shown to improve cognitive function, reduce neuroinflammation, and prevent neuronal loss in animal models of neurological disorders.
实验室实验的优点和局限性
LMTX has several advantages for lab experiments, including its stability, solubility, and specificity for tau protein. LMTX can be easily synthesized and purified, making it a cost-effective compound for research. However, LMTX has some limitations for lab experiments, including its low potency and selectivity for tau protein. LMTX may also have off-target effects on other proteins, which could complicate the interpretation of experimental results.
未来方向
There are several future directions for research on LMTX, including the optimization of its chemical structure to improve its potency and selectivity for tau protein. The development of LMTX derivatives with enhanced blood-brain barrier penetration and pharmacokinetic properties could also improve its therapeutic potential. The combination of LMTX with other drugs that target different aspects of neurodegenerative diseases could also be explored. Finally, the translation of LMTX research into clinical trials for the treatment of neurological disorders could be a promising avenue for future research.
科学研究应用
LMTX has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and frontotemporal dementia. LMTX has been shown to inhibit the aggregation of tau protein, which is a hallmark of these disorders. Tau protein aggregation leads to the formation of neurofibrillary tangles, which are associated with neuronal dysfunction and cell death. LMTX has been shown to reduce the formation of neurofibrillary tangles and improve cognitive function in animal models of these diseases.
属性
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c1-5-12-26-19-10-8-17(9-11-19)21(25)24-22-23-20(16(4)27-22)18-7-6-14(2)15(3)13-18/h6-11,13H,5,12H2,1-4H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSFHSQNADQZJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-benzyl-2-{[(2-nitrophenyl)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B4265021.png)



![N-{4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl}-5-ethyl-3-thiophenecarboxamide](/img/structure/B4265032.png)


![3-({[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4265074.png)
![6-({[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4265080.png)
![6-bromo-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4265091.png)
![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-propoxybenzamide](/img/structure/B4265100.png)
![2-(3,4-dimethylphenyl)-N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B4265107.png)
![6-isopropyl-2-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4265121.png)
![2-(4-chlorophenyl)-6-propyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4265127.png)